molecular formula C36H58O8 B10831764 Prosaikogenin D

Prosaikogenin D

Cat. No.: B10831764
M. Wt: 618.8 g/mol
InChI Key: UAUUFLADFXKYAU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Prosaikogenin D can be synthesized through enzymatic hydrolysis of saikosaponin B2. This method involves the use of enzymes with high β-glycosidase activity to convert saikosaponin B2 into this compound . The reaction conditions typically include an aqueous medium and controlled temperature to optimize enzyme activity.

Industrial Production Methods

Industrial production of this compound often employs conventional acid hydrolysis and column chromatography. these methods are not environmentally friendly due to the generation of serious pollution and undesired by-products . Recent advancements have focused on cleaner and more efficient enzymatic hydrolysis methods, which reduce environmental impact and improve yield .

Chemical Reactions Analysis

Types of Reactions

Prosaikogenin D undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Halogenating agents like thionyl chloride and nucleophiles such as amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield hydroxylated derivatives, while reduction can produce deoxygenated analogs .

Scientific Research Applications

Prosaikogenin D has a wide range of scientific research applications:

Mechanism of Action

Prosaikogenin D exerts its effects through various molecular targets and pathways. It interacts with cellular receptors and enzymes, modulating signaling pathways involved in inflammation and cell proliferation. The compound’s anti-cancer activity is attributed to its ability to induce apoptosis and inhibit tumor growth .

Comparison with Similar Compounds

Prosaikogenin D is structurally similar to other saikosaponins, such as saikosaponin A, saikosaponin D, prosaikogenin F, and prosaikogenin G . it is unique in its higher bioactivity and specific therapeutic potential. Unlike its glycoside precursor saikosaponin B2, this compound has enhanced bioavailability and efficacy .

List of Similar Compounds

  • Saikosaponin A
  • Saikosaponin D
  • Prosaikogenin F
  • Prosaikogenin G
  • Saikosaponin Y
  • Clinoposaponin I

Properties

Molecular Formula

C36H58O8

Molecular Weight

618.8 g/mol

IUPAC Name

2-[[8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,14a-dodecahydropicen-3-yl]oxy]-6-methyloxane-3,4,5-triol

InChI

InChI=1S/C36H58O8/c1-20-27(40)28(41)29(42)30(43-20)44-26-11-12-32(4)23(33(26,5)18-37)10-13-34(6)24(32)9-8-21-22-16-31(2,3)14-15-36(22,19-38)25(39)17-35(21,34)7/h8-9,20,23-30,37-42H,10-19H2,1-7H3

InChI Key

UAUUFLADFXKYAU-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(C(C(O1)OC2CCC3(C(C2(C)CO)CCC4(C3C=CC5=C6CC(CCC6(C(CC54C)O)CO)(C)C)C)C)O)O)O

Origin of Product

United States

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